Dimepranol acedoben
CAS No.: 61990-51-0
VCID: VC0196213
Molecular Formula: C14H22N2O4
Molecular Weight: 282.34 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Dimepranol acedoben is a compound that is part of the antiviral drug inosine pranobex, typically found in a 1 to 3 ratio with inosine . Inosine pranobex is used to treat viral infections . Dimepranol acedoben itself is a salt formed from acetamidobenzoic acid and dimethylaminoisopropanol . It is also referred to as inosine acedoben dimepranol, methisoprinol, or inosiplex . This drug is primarily used in European countries to treat acute viral infections, including the common cold . Acedoben, or 4-acetamidobenzoic acid, is a component of dimepranol acedoben . It is a benzoic acid derivative and a metabolite of benzocaine . Inosine dimepranol acedoben acts by stimulating cell-mediated immune processes rather than directly targeting the virus . In vivo, it enhances host immune responses and augments immunological processes by lymphocytes already triggered by mitogens or viral agents . Following oral administration, inosine dimepranol acedoben is rapidly and almost entirely absorbed from the gastrointestinal tract, reaching peak plasma concentrations within one hour and has a half-life of 50 minutes . The dimepranol acedoben component is metabolized into uric acid, while other components undergo oxidation and glucuronidation before excretion in the urine . The drug is used to treat mucocutaneous infections caused by the herpes simplex virus (types 1 and/or II) . It can also be used as an adjunctive therapy for genital warts alongside podophyllin or carbon dioxide laser treatments, and for managing subacute sclerosing panencephalitis (SSPE) . |
---|---|
CAS No. | 61990-51-0 |
Product Name | Dimepranol acedoben |
Molecular Formula | C14H22N2O4 |
Molecular Weight | 282.34 g/mol |
IUPAC Name | 4-acetamidobenzoate;2-hydroxypropyl(dimethyl)azanium |
Standard InChI | InChI=1S/C9H9NO3.C5H13NO/c1-6(11)10-8-4-2-7(3-5-8)9(12)13;1-5(7)4-6(2)3/h2-5H,1H3,(H,10,11)(H,12,13);5,7H,4H2,1-3H3 |
Standard InChIKey | FJFQBKRMSCKTSE-UHFFFAOYSA-N |
SMILES | CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O |
Canonical SMILES | CC(C[NH+](C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)[O-] |
Purity | > 95% |
Synonyms | 4-(acetylamino)benzoic acid-1-(dimethylamino)-2-propanol 4-ABDAP N,N-dimethylaminoisopropanol-4-acetamidobenzoate |
PubChem Compound | 69890398 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume